

"handling and storage recommendations for Perfluoro-1,3-dimethylcyclohexane"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Perfluoro-1,3-dimethylcyclohexane**

Cat. No.: **B1679598**

[Get Quote](#)

An in-depth technical guide by a Senior Application Scientist.

Technical Support Center: Perfluoro-1,3-dimethylcyclohexane

Introduction: **Perfluoro-1,3-dimethylcyclohexane** (CAS No. 335-27-3) is a fully fluorinated cyclic hydrocarbon, a member of the perfluorocarbon (PFC) family.^[1] Its chemical structure, characterized by the complete substitution of hydrogen with fluorine atoms, imparts remarkable properties including high thermal stability (up to 400-450 °C), chemical inertness, and high gas solubility.^{[1][2][3]} These characteristics make it an invaluable component in specialized applications ranging from heat transfer and dielectric fluids to advanced chemical synthesis and as a perfluorocarbon tracer.^{[1][4]} This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling, storage, and troubleshooting of **Perfluoro-1,3-dimethylcyclohexane** in a laboratory setting.

Technical Data Sheet

This table summarizes the key physical and chemical properties of **Perfluoro-1,3-dimethylcyclohexane**, which are critical for its proper handling and application.

Property	Value	Source(s)
Chemical Formula	C_8F_{16}	[1][5]
Molecular Weight	400.06 g/mol	[6][7]
CAS Number	335-27-3	[8]
Appearance	Clear, colorless liquid	[1][9]
Density	1.828 g/mL	[1][6]
Boiling Point	101 - 102 °C	[6][9]
Melting Point	-70 °C	[6]
Vapor Density	~10 - 13.8 (air = 1)	[6][9]
Flash Point	Not flammable	[1]
Solubility in Water	~10 ppm	[1]
Thermal Stability	Stable up to >400 °C	[1][3]

Frequently Asked Questions (FAQs)

Section 1: Basic Handling and Safety

Q1: What are the primary hazards associated with Perfluoro-1,3-dimethylcyclohexane?

While often described as chemically and biologically inert, **Perfluoro-1,3-dimethylcyclohexane** is not without handling risks.[1] Some safety data sheets indicate it can cause skin, eye, and respiratory system irritation.[7][10][11] The most significant physical hazard is its high vapor density (~10-13.8 times heavier than air).[6][9] Vapors can accumulate in low-lying, poorly ventilated areas, potentially displacing oxygen. At very high temperatures, such as in a fire, it can decompose to produce highly toxic and corrosive gases like hydrogen fluoride (HF).[4][9]

Q2: What Personal Protective Equipment (PPE) is required when handling this chemical?

To mitigate risks, a comprehensive PPE strategy is essential. The following should be considered mandatory:

- Eye Protection: Wear chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[4][9]
- Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent any skin exposure.[4][11]
- Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[9] However, a respirator program meeting OSHA's 29 CFR 1910.134 standards must be followed if you are working in poorly ventilated areas or if vapors/aerosols are generated.[4]

Q3: What are the ideal ventilation requirements for the laboratory?

Always handle **Perfluoro-1,3-dimethylcyclohexane** in a well-ventilated area.[4][11] A laboratory chemical fume hood is the preferred engineering control. This is crucial not only to prevent inhalation of vapors but also to manage its high-density vapors, which can spread along the ground and collect in confined spaces.[4] Facilities should also be equipped with an eyewash station and a safety shower as a standard precaution.[4]

Section 2: Storage and Stability

Q4: How should I properly store containers of **Perfluoro-1,3-dimethylcyclohexane**?

Proper storage is critical for maintaining the chemical's integrity and ensuring safety. Follow these guidelines:

- Container: Keep the container tightly closed to prevent evaporation and contamination.[4][8]
- Location: Store in a cool, dry, and well-ventilated area.[4]
- Separation: Store away from incompatible substances, particularly strong oxidizing agents, acids, bases, and reducing agents.[4][9] Also, keep it away from excess heat and sources of ignition, even though it is non-flammable.[4]

Q5: What materials are incompatible with **Perfluoro-1,3-dimethylcyclohexane**?

While chemically inert under most conditions, it can react under specific circumstances.[1]

Avoid contact with:

- Strong oxidizing agents[4][9]
- Strong acids and bases[9]
- Strong reducing agents[9]

Causality Insight: At elevated temperatures, these materials can induce decomposition, leading to the formation of hazardous byproducts like hydrogen fluoride.[4]

Q6: What is the shelf life and how do I know if it has degraded?

Under proper storage conditions (cool, dry, tightly sealed), **Perfluoro-1,3-dimethylcyclohexane** is very stable and has a long shelf life.[4] Degradation is unlikely under normal conditions. Visual inspection for discoloration or the presence of particulate matter are the first signs of potential contamination, though chemical degradation is rare without extreme conditions.

Troubleshooting Guide

Observed Issue	Potential Cause	Troubleshooting Action & Rationale
Inconsistent experimental results (e.g., unexpected side reactions)	Contamination of the solvent.	<p>1. Verify the integrity of your storage container seal. (Rationale: Prevents atmospheric moisture or other lab contaminants from entering).</p> <p>2. Use a fresh, unopened bottle for a control experiment. (Rationale: Confirms if the issue is with the specific bottle being used).</p> <p>3. Do not return unused solvent to the original container. (Rationale: Prevents cross-contamination of the stock supply).</p>
Material degradation (e.g., plastics or elastomers swelling/failing)	Material incompatibility.	<p>Although generally compatible with plastics, some swelling can occur with silicones and fluoropolymers like PTFE.^[3]</p> <p>1. Review material compatibility charts for perfluorocarbons.</p> <p>2. Test a small piece of the material by immersing it in the solvent for a period equivalent to your experimental duration to observe for any changes. (Rationale: Proactive testing prevents catastrophic failure of apparatus during an experiment).</p>
Visible residue after evaporation	Non-volatile impurities.	<p>1. Filter the solvent through a chemically resistant filter (e.g., PTFE syringe filter). (Rationale: Removes</p>

particulate contamination). 2. If purity is critical, consider purification by distillation, though this requires advanced setup and safety precautions due to the boiling point.

Experimental Protocols & Workflows

Protocol 1: Safe Dispensing of Perfluoro-1,3-dimethylcyclohexane

- Preparation: Don all required PPE (safety goggles, gloves, lab coat). Ensure the chemical fume hood sash is at the appropriate height.
- Grounding: If transferring large quantities, ensure both the source and receiving containers are grounded to prevent static discharge.
- Transfer: Slowly pour the liquid from the storage bottle into the desired container (e.g., graduated cylinder, reaction flask). Avoid splashing.
- Closure: Immediately and tightly reseal the main storage bottle.
- Cleanup: Wipe down any minor drips on the exterior of the container or work surface with an appropriate absorbent material.
- Waste: Dispose of contaminated wipes in a designated, sealed waste container.

Diagram: Safe Dispensing Workflow

1. Don PPE & Verify Fume Hood Operation

2. Place Container in Fume Hood

3. Slowly Pour Chemical

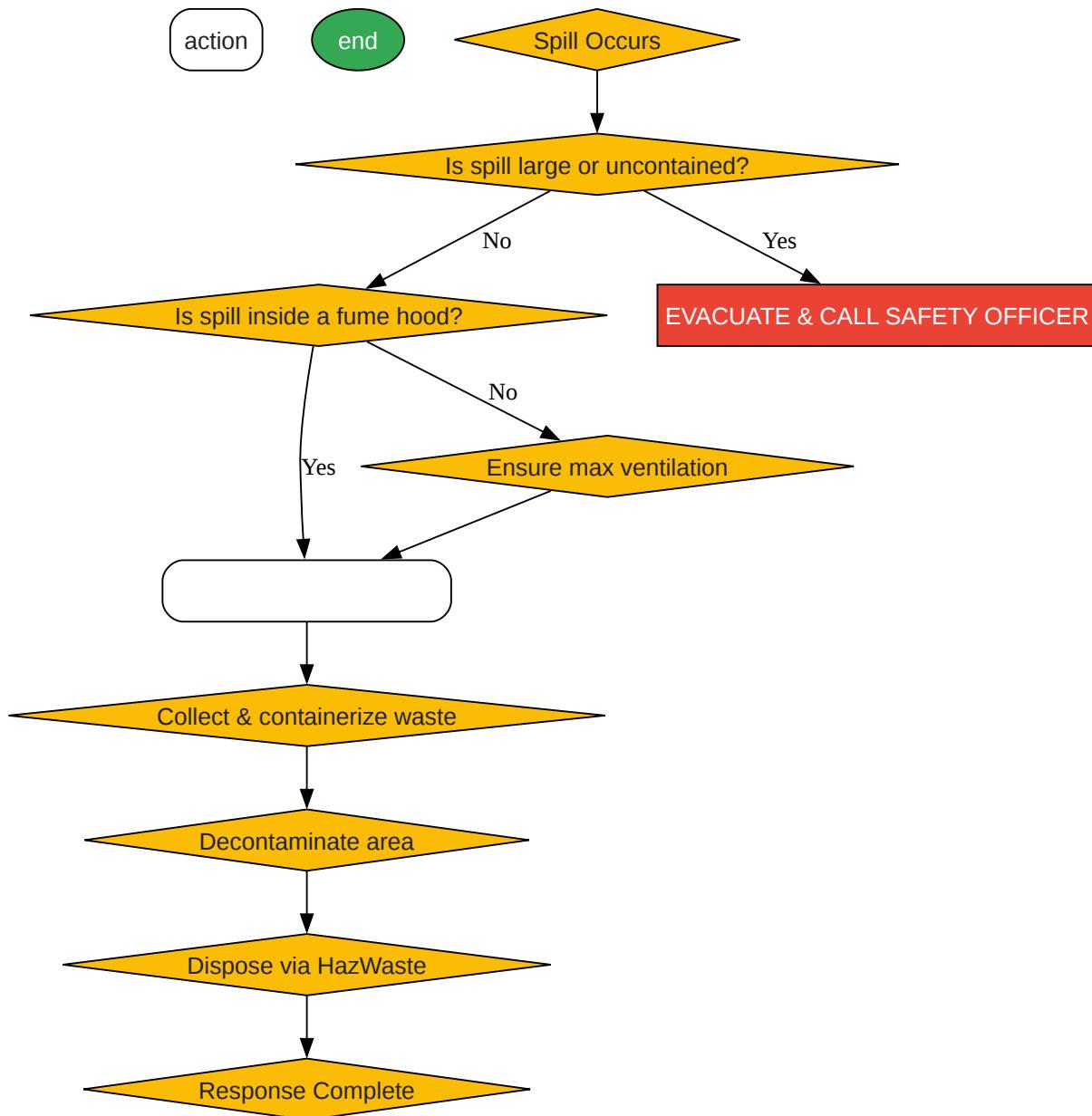
4. Tightly Reseal Source Container

5. Clean Minor Spills

6. Dispose of Contaminated Materials

END: Ready for Use

[Click to download full resolution via product page](#)


Caption: Workflow for dispensing **Perfluoro-1,3-dimethylcyclohexane**.

Protocol 2: Emergency Spill Response

- Evacuate & Alert: Alert personnel in the immediate area. If the spill is large, evacuate the lab and inform the safety officer.

- Ventilate: Ensure the area is well-ventilated. Use the chemical fume hood if the spill is contained within it.
- Contain: Use an inert absorbent material like vermiculite, sand, or earth to dike the spill and prevent it from spreading.[\[4\]](#)
- Absorb: Gently cover and absorb the spill with the inert material.[\[4\]](#)
- Collect: Carefully scoop the absorbed material into a suitable, labeled, and sealable container for chemical waste.
- Decontaminate: Clean the spill area with soap and water.
- Dispose: Dispose of the waste container through your institution's hazardous waste program.
[\[4\]](#)[\[8\]](#)

Diagram: Spill Response Decision Tree

[Click to download full resolution via product page](#)

Caption: Decision tree for responding to a chemical spill.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Perfluoro-1,3-dimethylcyclohexane - Wikipedia [en.wikipedia.org]
- 2. CAS 335-27-3: Perfluoro(1,3-dimethylcyclohexane) [cymitquimica.com]
- 3. f2chemicals.com [f2chemicals.com]
- 4. PERFLUORO-1,3-DIMETHYLCYCLOHEXANE | CAS#:335-27-3 | Chemsric [chemsrc.com]
- 5. Perfluoro-1,3-dimethylcyclohexane [webbook.nist.gov]
- 6. f2chemicals.com [f2chemicals.com]
- 7. Perfluoro(1,3-dimethylcyclohexane) | C8F16 | CID 78975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. f2chemicals.com [f2chemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. Perfluoro(1,3-dimethylcyclohexane) - Hazardous Agents | Haz-Map [haz-map.com]
- 11. echemi.com [echemi.com]
- To cite this document: BenchChem. ["handling and storage recommendations for Perfluoro-1,3-dimethylcyclohexane"]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1679598#handling-and-storage-recommendations-for-perfluoro-1-3-dimethylcyclohexane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com